Indolo[2,3-b]carbazole
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Overview
Description
Indolo[2,3-b]carbazole is a heterocyclic compound characterized by its fused indole and carbazole rings. This compound is known for its π-electron-rich structure, making it highly reactive in electrophilic substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indolo[2,3-b]carbazole can be synthesized through various methods, including:
Electrocyclic Reactions: One common method involves the thermal electrocyclic reaction of 3,3’-biindolyls.
Cyclization Reactions: Another approach is the cyclization of diamides, which involves the addition of diazo-lactams to 2,2’-biindole.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable organic reactions that can be optimized for large-scale production. The choice of method depends on the desired purity, yield, and application of the compound.
Chemical Reactions Analysis
Types of Reactions: Indolo[2,3-b]carbazole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to its π-electron-rich structure, it readily participates in electrophilic substitution reactions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, often using reagents like potassium permanganate or sodium borohydride.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, halogenation can yield halogenated this compound derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
Indolo[2,3-b]carbazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a semiconductor material in organic field-effect transistors and organic solar cells.
Medicinal Chemistry: this compound derivatives exhibit significant antitumor activity and are being explored for their potential in cancer therapy.
Materials Science: The compound is used in the development of luminescent materials with aggregation-induced emission properties.
Mechanism of Action
The mechanism of action of Indolo[2,3-b]carbazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Indolo[2,3-b]carbazole can be compared with other indolocarbazole derivatives:
Indolo[2,3-a]carbazole: Known for its antitumor activity and biological significance.
Indolo[3,2-b]carbazole: Used in organic semiconductors and exhibits unique electronic properties.
Uniqueness: this compound stands out due to its versatile reactivity and wide range of applications in various fields, from organic electronics to medicinal chemistry. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
241-35-0 |
---|---|
Molecular Formula |
C18H10N2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
indolo[2,3-b]carbazole |
InChI |
InChI=1S/C18H10N2/c1-3-7-15-11(5-1)13-9-14-12-6-2-4-8-16(12)20-18(14)10-17(13)19-15/h1-10H |
InChI Key |
HLYDAUPLQZMMTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C5C=CC=CC5=NC4=CC3=N2 |
Origin of Product |
United States |
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